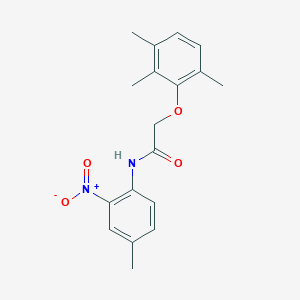![molecular formula C12H8F3N5S B255170 4-[[(E)-indol-3-ylidenemethyl]amino]-3-(trifluoromethyl)-1H-1,2,4-triazole-5-thione](/img/structure/B255170.png)
4-[[(E)-indol-3-ylidenemethyl]amino]-3-(trifluoromethyl)-1H-1,2,4-triazole-5-thione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[[(E)-indol-3-ylidenemethyl]amino]-3-(trifluoromethyl)-1H-1,2,4-triazole-5-thione is a chemical compound that has gained significant interest in the scientific community due to its potential applications in various fields. It is a heterocyclic compound that contains both an indole and a triazole moiety. The compound has been synthesized using various methods and has shown promising results in scientific research applications.
Mecanismo De Acción
The mechanism of action of 4-[[(E)-indol-3-ylidenemethyl]amino]-3-(trifluoromethyl)-1H-1,2,4-triazole-5-thione is not fully understood. However, it is believed to exhibit its antitumor activity by inhibiting the growth of cancer cells through the induction of apoptosis. The compound has also been shown to possess antioxidant properties, which may contribute to its anti-inflammatory and analgesic effects.
Biochemical and Physiological Effects:
4-[[(E)-indol-3-ylidenemethyl]amino]-3-(trifluoromethyl)-1H-1,2,4-triazole-5-thione has been shown to exhibit various biochemical and physiological effects. In vitro studies have shown that the compound can inhibit the growth of cancer cells and induce apoptosis. It has also been shown to possess anti-inflammatory and analgesic properties. Additionally, the compound has been investigated for its potential use as a photosensitizer in photodynamic therapy.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 4-[[(E)-indol-3-ylidenemethyl]amino]-3-(trifluoromethyl)-1H-1,2,4-triazole-5-thione is its potent antitumor activity against various cancer cell lines. The compound has also shown promising results in other scientific research applications. However, one of the limitations of the compound is its low solubility in water, which can make it difficult to work with in lab experiments.
Direcciones Futuras
There are several future directions for the research on 4-[[(E)-indol-3-ylidenemethyl]amino]-3-(trifluoromethyl)-1H-1,2,4-triazole-5-thione. One direction is to investigate the compound's potential as a photosensitizer in photodynamic therapy. Another direction is to explore the compound's potential in the treatment of other diseases, such as inflammatory diseases. Additionally, further research is needed to fully understand the mechanism of action of the compound and its biochemical and physiological effects.
Métodos De Síntesis
The synthesis of 4-[[(E)-indol-3-ylidenemethyl]amino]-3-(trifluoromethyl)-1H-1,2,4-triazole-5-thione has been achieved using various methods. One of the most common methods involves the reaction of 3-(trifluoromethyl)-1H-1,2,4-triazole-5-thiol with indole-3-carboxaldehyde in the presence of a base. The reaction proceeds via a condensation reaction to yield the desired product. Other methods include the reaction of 3-(trifluoromethyl)-1H-1,2,4-triazole-5-thiol with indole-3-acetonitrile or indole-3-carboxylic acid derivatives.
Aplicaciones Científicas De Investigación
4-[[(E)-indol-3-ylidenemethyl]amino]-3-(trifluoromethyl)-1H-1,2,4-triazole-5-thione has shown promising results in various scientific research applications. One of the most significant applications is in the field of medicinal chemistry. The compound has been shown to exhibit potent antitumor activity against various cancer cell lines. It has also been shown to possess anti-inflammatory and analgesic properties. Additionally, the compound has been investigated for its potential use as a photosensitizer in photodynamic therapy.
Propiedades
Nombre del producto |
4-[[(E)-indol-3-ylidenemethyl]amino]-3-(trifluoromethyl)-1H-1,2,4-triazole-5-thione |
|---|---|
Fórmula molecular |
C12H8F3N5S |
Peso molecular |
311.29 g/mol |
Nombre IUPAC |
4-[[(E)-indol-3-ylidenemethyl]amino]-3-(trifluoromethyl)-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C12H8F3N5S/c13-12(14,15)10-18-19-11(21)20(10)17-6-7-5-16-9-4-2-1-3-8(7)9/h1-6,17H,(H,19,21)/b7-6- |
Clave InChI |
GCZOPEBOFOBYDA-SREVYHEPSA-N |
SMILES isomérico |
C1=CC=C2C(=C1)/C(=C\NN3C(=NNC3=S)C(F)(F)F)/C=N2 |
SMILES |
C1=CC=C2C(=C1)C(=CNN3C(=NNC3=S)C(F)(F)F)C=N2 |
SMILES canónico |
C1=CC=C2C(=C1)C(=CNN3C(=NNC3=S)C(F)(F)F)C=N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![Butyl 4-{[2-cyano-3-(4-hydroxy-3-methoxyphenyl)acryloyl]amino}benzoate](/img/structure/B255097.png)
![1-{3-Nitro-2-methylbenzoyl}-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B255101.png)
![3-[(Z)-[(5-methyl-4-phenyl-1,3-thiazol-2-yl)hydrazinylidene]methyl]phenol](/img/structure/B255102.png)
![9-methyl-3-{(Z)-[4-oxo-3-(tetrahydrofuran-2-ylmethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-(propylamino)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B255106.png)
![7-Methyl-2-(4-morpholinyl)-3-{(Z)-[4-oxo-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-A]pyrimidin-4-one](/img/structure/B255107.png)
![3-[(3-allyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-(propylamino)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B255109.png)
![7-methyl-3-[(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-(1-piperidinyl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B255110.png)
![3-[(Z)-(3-cyclohexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-(4-ethylpiperazin-1-yl)-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B255111.png)

![N'-[(Z)-(3,5-dibromo-4-hydroxy-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]-4-hydroxybenzohydrazide](/img/structure/B255115.png)
![2-amino-N'-[(Z)-(3-bromo-5-ethoxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]-4-methyl-1,3-thiazole-5-carbohydrazide](/img/structure/B255116.png)